N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N6O/c22-21(23,24)15-4-2-14(3-5-15)20(31)27-17-8-6-16(7-9-17)26-18-10-11-19(29-28-18)30-13-1-12-25-30/h1-13H,(H,26,28)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSLTMPZGYAHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a unique combination of a pyrazole ring, a pyridazine moiety, and a trifluoromethylbenzamide structure. The molecular formula is with a molecular weight of approximately 373.35 g/mol.
Synthetic Route:
The synthesis typically involves several steps:
- Formation of the Pyrazole Ring: Achieved by reacting hydrazine with a suitable diketone.
- Pyridazine Formation: Synthesized through the condensation of hydrazine derivatives with diketones.
- Coupling Reaction: The final product is formed by coupling the pyrazole and pyridazine rings using coupling agents like EDC in the presence of a base.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including:
- Enzyme Inhibition: Potential as an enzyme inhibitor, particularly in pathways relevant to cancer and inflammation.
- Receptor Modulation: Possible modulation of receptor activity involved in various signaling pathways .
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds containing similar structural motifs have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus with low minimum inhibitory concentrations (MICs). These compounds also demonstrated low toxicity in human cell lines, indicating their potential for therapeutic applications .
Case Studies
-
Anti-Tubercular Activity:
A series of related compounds were evaluated for anti-tubercular properties against Mycobacterium tuberculosis. Some derivatives showed IC50 values ranging from 1.35 to 2.18 μM, indicating strong inhibitory effects against the pathogen. Importantly, these compounds were found nontoxic to human embryonic kidney cells (HEK-293) at comparable concentrations . -
Antimicrobial Efficacy:
In vivo studies demonstrated that selected derivatives exhibited bactericidal effects without significant toxicity at doses up to 50 mg/kg in mouse models. These findings suggest that the compound may be developed further for clinical applications in treating bacterial infections .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.35 g/mol |
| IC50 (anti-tubercular) | 1.35 - 2.18 μM |
| Toxicity (HEK-293 cells) | Nontoxic at tested concentrations |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
N-(4-Methylphenyl)-6-(Pyrazol-1-yl)Pyridazin-3-Amine ()
- Structure : Shares the pyridazine-pyrazole backbone but lacks the trifluoromethyl benzamide group. Instead, it has a methylphenyl substituent.
- Synthesis : Prepared via palladium-catalyzed cross-coupling, highlighting a scalable route for pyridazine-pyrazole hybrids .
N-(4-Bromo-3-(Trifluoromethyl)Phenyl)-4-(5-(2,3-Dihydrobenzo[b][1,4]Dioxin-7-yl)-1-Phenyl-1H-Pyrazol-3-yl)Benzamide ()
- Structure : Features a benzamide group and a pyrazole but replaces pyridazine with a dihydrobenzo[d][1,4]dioxin ring.
- Key Differences : The dihydrodioxin ring increases rigidity and may alter binding kinetics compared to pyridazine’s planar structure. The bromine atom introduces steric bulk, which could hinder target engagement .
3-(4-{[(4-Fluorophenyl)Carbamoyl]Amino}-1H-Pyrazol-1-yl)-N-(2-Methylpyridin-4-yl)Benzamide ()
- Structure : Contains a benzamide-pyrazole core but substitutes pyridazine with a pyridine ring.
- Key Differences : The pyridine ring’s basic nitrogen may enhance solubility but reduce π-π stacking interactions compared to pyridazine. The fluorophenyl group introduces electron-withdrawing effects, analogous to -CF₃ .
N-(3-(6-(4-Methylpiperazin-1-yl)Pyridazin-3-yl)Phenyl)-4-(Trifluoromethyl)Benzamide ()
- Structure : Closest analogue, differing only in the pyridazine substituent (4-methylpiperazine vs. pyrazole).
- Key Differences : The methylpiperazine group improves water solubility via protonation but may reduce blood-brain barrier penetration. The pyrazole in the target compound provides additional hydrogen-bonding sites .
Physicochemical Properties
Pharmacological Implications
- Pyridazine vs. Pyridine/Piperazine : Pyridazine’s electron-deficient nature enhances interactions with ATP-binding pockets in kinases, while pyridine/piperazine derivatives may target G-protein-coupled receptors .
- -CF₃ vs. -F/-CH₃ : The -CF₃ group in the target compound offers superior metabolic resistance compared to -F or -CH₃, as seen in and .
- Benzamide Position : Para-substitution (as in the target compound) optimizes steric compatibility with hydrophobic binding pockets, whereas meta-substitution () may reduce affinity .
Preparation Methods
Acid Chloride Preparation
The activation of 4-(trifluoromethyl)benzoic acid (CAS 455-24-3) to its corresponding acid chloride is a critical first step. Thionyl chloride (SOCl₂) is commonly employed under reflux conditions (70–80°C, 4–6 hours), yielding 4-(trifluoromethyl)benzoyl chloride with >95% conversion. Alternative activators like oxalyl chloride may reduce side reactions in temperature-sensitive systems.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Reagent | Thionyl chloride (2.5 equiv) |
| Solvent | Anhydrous dichloromethane |
| Temperature | 70–80°C |
| Reaction Time | 4–6 hours |
| Yield | 92–96% |
Synthesis of 4-{[6-(1H-Pyrazol-1-yl)pyridazin-3-yl]amino}aniline
Pyridazine Core Functionalization
The pyridazine ring is constructed via cyclization of 1,2-diketones with hydrazines, followed by regioselective substitution at the 3-position. Patent US9415037B2 details analogous pyridazine syntheses using 6-chloropyridazin-3-amine as a starting material. Subsequent nucleophilic aromatic substitution (SNAr) with 1H-pyrazole introduces the heterocyclic moiety.
Key Reaction Steps
-
Chloropyridazine Amination :
6-Chloropyridazin-3-amine reacts with 1H-pyrazole in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Xantphos) and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 100°C for 12 hours. -
Nitro Reduction to Aniline :
The intermediate 4-nitro derivative is reduced using hydrogen gas (H₂, 1 atm) over palladium on carbon (Pd/C, 10 wt%) in ethanol, affording the aniline fragment.
Amide Bond Formation
Schotten-Baumann Reaction
The benzoyl chloride is reacted with 4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}aniline in a biphasic system (water/dichloromethane) with sodium hydroxide (NaOH) as a base. This method affords moderate yields (65–70%) but requires careful pH control to minimize hydrolysis.
Coupling Reagent-Mediated Synthesis
Superior yields (>85%) are achieved using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in dimethylacetamide (DMAc) with N,N-diisopropylethylamine (DIPEA).
Optimized Conditions Table
| Parameter | Value |
|---|---|
| Coupling Reagent | HATU (1.2 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | Anhydrous DMAc |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 86–89% |
Purification and Characterization
Column Chromatography
Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (3:7 to 1:1). Fractions containing the target compound are identified by TLC (Rf = 0.4, ethyl acetate/hexane 1:1).
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.94 (s, 1H, pyrazole-H), 8.52 (d, J = 8.0 Hz, 1H, pyridazine-H), 7.98–7.85 (m, 4H, Ar-H), 7.72 (d, J = 8.0 Hz, 2H, Ar-H), 7.62 (d, J = 8.0 Hz, 2H, Ar-H).
-
HRMS (ESI+): m/z calculated for C₂₁H₁₅F₃N₆O [M+H]⁺: 449.1234; found: 449.1238.
Challenges and Optimization Strategies
Q & A
Q. What are the optimal synthetic routes for N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves a multi-step process starting with coupling a pyridazine derivative to a pyrazole moiety, followed by amide bond formation with the trifluoromethylbenzamide group. Key steps include:
- Use of K₂CO₃ as a base in DMF for nucleophilic substitution reactions ().
- Catalytic coupling agents (e.g., EDCI/HOBt) for amide bond formation under inert conditions.
- Solvent optimization (e.g., acetonitrile or DMF) and temperature control (60–80°C) to enhance yield ().
- Purification via column chromatography using silica gel and a gradient eluent system (hexane/ethyl acetate).
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- 1H/13C NMR : Confirm aromatic proton environments (e.g., pyridazine at δ 8.5–9.0 ppm) and carbonyl groups (C=O at ~1650 cm⁻¹ in IR) ().
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected at m/z 456.12) ().
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm ().
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase assays for kinase activity) ().
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination ().
- Solubility Profiling : Employ shake-flask methods in PBS (pH 7.4) to guide in vitro testing ().
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and binding modes in biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites ().
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) ().
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability ().
Q. What strategies resolve contradictions in reported biological data for similar pyridazine derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in bioactivity ().
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) across analogues ().
- Orthogonal Assays : Validate conflicting results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) ().
Q. How can regioselective functionalization of the pyridazine ring be achieved for derivatization?
- Methodological Answer :
- Directed C-H Activation : Use Pd(OAc)₂ with directing groups (e.g., pyrazole) to install halogens at the C4 position ().
- Microwave-Assisted Synthesis : Enhance reaction rates for Suzuki-Miyaura couplings (e.g., with boronic acids at 120°C, 30 min) ().
- Protecting Groups : Temporarily block the amine group with Boc anhydride to direct substitutions ().
Q. What advanced techniques characterize the compound’s pharmacokinetic (ADME) properties?
- Methodological Answer :
- In Vitro Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS ().
- Caco-2 Permeability : Assess intestinal absorption using monolayers and apparent permeability coefficients (Papp) ().
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
